1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Description
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic compound featuring a brominated aromatic substituent at the 1-position of the triazaspirodecanone scaffold. Its synthesis typically involves multi-step pathways, such as condensation reactions between cyclohexanone derivatives, aromatic amines (e.g., 4-bromoaniline), and thioglycolic acid under reflux conditions . Structural characterization employs advanced techniques like FT-IR, NMR (¹H and ¹³C), X-ray crystallography, and HRMS .
Properties
IUPAC Name |
1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCMHRCJHCFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538349 | |
| Record name | 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61271-81-6 | |
| Record name | 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves a multi-step process. One common method is the Prins/pinacol reaction, which involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This reaction is catalyzed by Lewis acids such as BF3.OEt2 and is carried out in dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Research Applications
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Building Block for Synthesis :
- This compound serves as a versatile building block for the synthesis of more complex spirocyclic compounds. The triazaspirodecane core allows for modifications that can lead to the development of new molecular architectures with potential applications in drug design and materials science.
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Mechanistic Studies :
- The compound's mechanism of action involves interactions with specific molecular targets, such as aromatic residues in proteins and various biomolecules through hydrogen bonding. This property is crucial for understanding how modifications to its structure can influence biological activity.
Biological Applications
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Bioactive Molecule :
- Investigated for its potential as a bioactive molecule, 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has shown promise in various biological assays. Its structural features contribute to its ability to modulate enzyme or receptor activity, which is essential for drug development.
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Antimicrobial and Anticancer Activities :
- Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Research into its effects on different cell lines has indicated potential therapeutic applications, although further investigation is necessary to confirm these findings and elucidate the underlying mechanisms .
Medicinal Chemistry
- Therapeutic Properties :
-
Case Studies :
- Case studies have documented the synthesis of derivatives based on this compound that exhibit enhanced biological activity compared to the parent compound. For example, modifications to the bromophenyl group or alterations in the triazaspirodecane core have resulted in compounds with improved efficacy against specific cancer cell lines .
Industrial Applications
- Material Development :
- Potential Uses in Coatings and Plastics :
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Structural Difference : Fluorine replaces bromine at the para position.
- Impact : Fluorine’s smaller size and high electronegativity enhance metabolic stability and bioavailability but reduce steric bulk compared to bromine. This analog is explored for central nervous system (CNS) targets due to improved blood-brain barrier penetration .
- Activity: Limited cytotoxicity data available, but fluorinated analogs are often prioritized for CNS-active drug development .
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one
- Structural Difference: A pyrroloquinoxaline group is appended at the 8-position.
- Impact : The extended aromatic system enhances DNA intercalation, leading to superior cytotoxicity (IC₅₀ values in the µM range against leukemia cells) .
- Activity : Demonstrated 2–3-fold higher potency than the bromophenyl derivative in HL60 and U937 cell lines .
Heterocyclic and Alkyl-Substituted Analogs
8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decan-4-one
- Structural Difference : A pyridinyl group replaces the bromophenyl moiety.
- Impact : The nitrogen-rich heterocycle improves solubility and hydrogen-bonding capacity, favoring oral bioavailability. This compound is a candidate for small-molecule modulators targeting enzymes or receptors .
- Activity : Shows moderate activity in kinase inhibition assays but lacks direct anticancer data .
8-[4,4-Bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Fluspirilene)
- Structural Difference : A bis(fluorophenyl)butyl chain at the 8-position.
- Impact : Increased lipophilicity and bulk enhance CNS penetration, making it a potent antipsychotic (D₂ receptor antagonist) .
- Activity: No cytotoxicity reported; therapeutic use diverges from anticancer applications .
Data Table: Key Structural and Activity Comparisons
Mechanistic and Therapeutic Divergence
- Anticancer vs. CNS Applications: Bromophenyl and pyrroloquinoxaline derivatives primarily target cancer cells via DNA interaction or kinase inhibition , while fluorinated and alkylated analogs (e.g., Fluspirilene) target CNS receptors .
- Synthetic Flexibility : The 8-position accommodates diverse groups (e.g., benzyl, cyclohexyl), enabling optimization for specific targets .
Biological Activity
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound classified as a spirocyclic molecule, notable for its complex structure and potential biological activities. It has garnered interest in various fields, particularly in medicinal chemistry due to its unique molecular interactions and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN3O
- Molecular Weight : 310.19 g/mol
- CAS Number : 61271-81-6
- Structural Features : The compound features a bromophenyl group and a triazaspirodecane core, which contribute to its distinct chemical reactivity and biological activity.
Antipsychotic Properties
Research indicates that derivatives of triazaspiro[4.5]decan-4-one show promise as antipsychotic agents. A study highlighted the antipsychotic profile of related compounds, suggesting that structural modifications can enhance efficacy while minimizing side effects. Specifically, the compound demonstrated reduced propensity for neurological side effects compared to other antipsychotics when tested in animal models .
Antimicrobial and Anticancer Activities
This compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against various bacterial strains, although comparative data with standard antimicrobial agents are still limited.
In terms of anticancer activity, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For instance, related compounds were evaluated for their ability to inhibit cancer cell proliferation, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Molecular Interactions : The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds with various biomolecules.
- Target Modulation : These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects in conditions such as psychosis and cancer.
Case Study 1: Antipsychotic Efficacy
A study involving the evaluation of 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated significant behavioral effects in rat models predictive of antipsychotic efficacy. The findings suggested that certain structural modifications could enhance therapeutic profiles while reducing adverse effects associated with traditional antipsychotics .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened against Mycobacterium tuberculosis and other pathogens. While some derivatives displayed promising activity levels, further optimization is necessary to improve their efficacy relative to existing treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | Antipsychotic properties | Reduced side effects compared to traditional agents |
| 1,6-Dioxaspiro[4.5]decan-8-one | Moderate anticancer activity | Different core structure |
| 1-(Phenyl)triazole derivatives | Antimicrobial and anticancer activities | Broad range of biological activities |
Q & A
Q. Advanced Pharmacological Profiling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
